molecular formula C10H20O3 B6591259 Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate CAS No. 1349685-12-6

Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate

Cat. No.: B6591259
CAS No.: 1349685-12-6
M. Wt: 188.26 g/mol
InChI Key: NNWZGNXLIXQVTG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a dimethylbutyrate moiety

Scientific Research Applications

Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate can be achieved through several methods. One common approach involves the esterification of ®-(-)-2-hydroxy-3,3-dimethylbutyric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by directly introducing the tert-butoxycarbonyl group into a variety of organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate is unique due to its chiral center and the presence of both a hydroxyl and an ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other tert-butyl derivatives.

Properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7,11H,1-6H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWZGNXLIXQVTG-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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